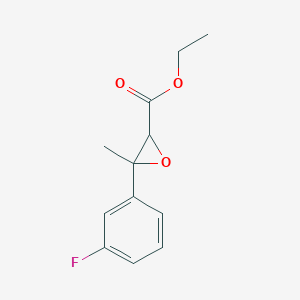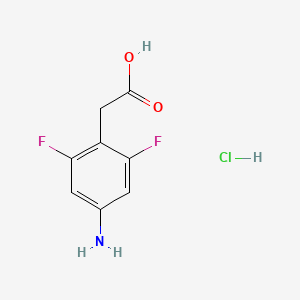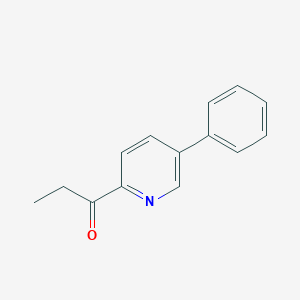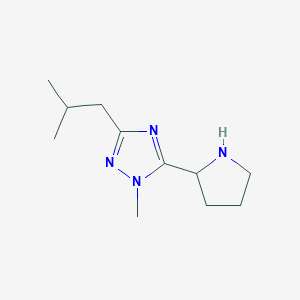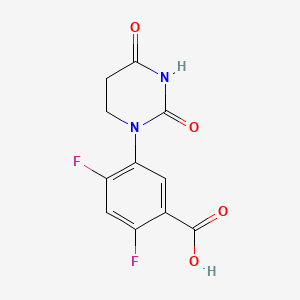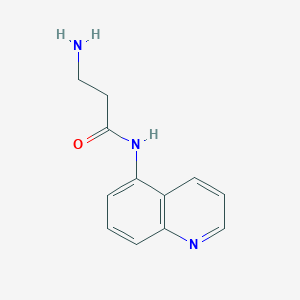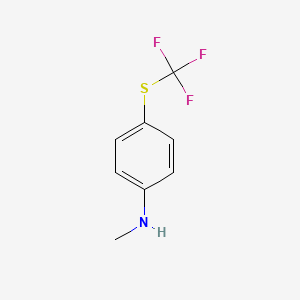
N-methyl-4-(trifluoromethylthio)-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(trifluoromethyl)sulfanyl]aniline typically involves the introduction of the trifluoromethyl group through various methods. One common approach is the use of N-methyl-N-tosyl trifluoromethanesulfenamide as a reagent for trifluoromethylthiolation. This reagent reacts with heteroatomic nucleophiles, organometallic reagents, and can undergo aromatic electrophilic substitution with electron-rich aromatic and heteroaromatic compounds .
Industrial Production Methods
Industrial production methods for N-methyl-4-[(trifluoromethyl)sulfanyl]aniline often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aniline derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of N-methyl-4-[(trifluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its binding affinity to receptors and enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-methyl-4-[(trifluoromethyl)sulfanyl]aniline include:
- N-methyl-N-tosyl trifluoromethanesulfenamide
- 4-(Trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, chemical stability, and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8F3NS |
|---|---|
Poids moléculaire |
207.22 g/mol |
Nom IUPAC |
N-methyl-4-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5,12H,1H3 |
Clé InChI |
DCHUHOWQIKAIQQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


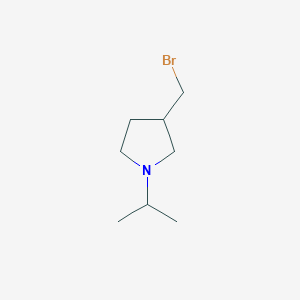
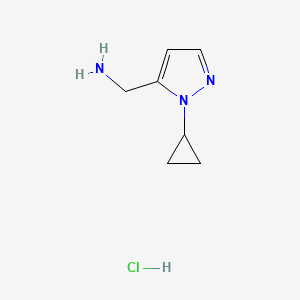
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13490846.png)
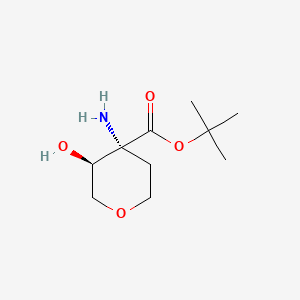
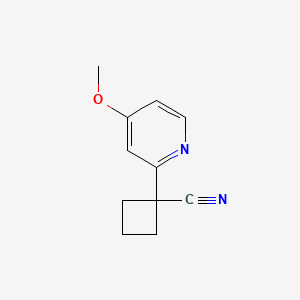
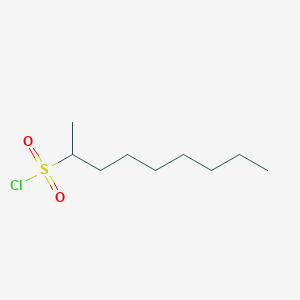
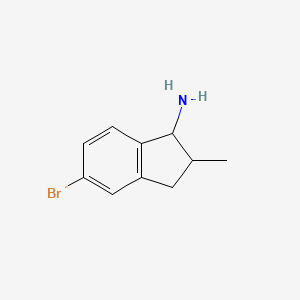
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)
